An In-depth Technical Guide to LNA-A(Bz) Amidite: Structure, Properties, and Applications in Oligonucleotide Synthesis
An In-depth Technical Guide to LNA-A(Bz) Amidite: Structure, Properties, and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LNA-A(Bz) amidite, a key building block in the synthesis of modified oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. We will delve into its chemical structure, physicochemical properties, and the experimental protocols for its use in automated oligonucleotide synthesis.
Core Concepts: The Structure of LNA-A(Bz) Amidite
Locked Nucleic Acid (LNA) is a class of bicyclic nucleic acid analogues that exhibit remarkable thermal stability and specificity when incorporated into oligonucleotides. The defining structural feature of an LNA monomer is the methylene bridge connecting the 2'-oxygen to the 4'-carbon of the ribose sugar. This "lock" forces the furanose ring into a C3'-endo conformation, which is characteristic of A-form DNA and RNA helices. This pre-organized structure minimizes the entropic penalty of hybridization, leading to significantly enhanced binding affinity.[1][2][3][4]
The LNA-A(Bz) amidite is the phosphoramidite derivative of the adenine-containing LNA nucleoside. Key structural components include:
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The LNA Scaffold: The bicyclic sugar moiety provides the conformational rigidity and is the basis for the unique properties of LNA.
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Adenine Base with Benzoyl Protection: The exocyclic amine of the adenine base is protected with a benzoyl (Bz) group to prevent unwanted side reactions during oligonucleotide synthesis. This protecting group is readily removed during the final deprotection step.
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Phosphoramidite Group: The 3'-hydroxyl group is modified with a phosphoramidite moiety, enabling its efficient coupling to the 5'-hydroxyl of the growing oligonucleotide chain during solid-phase synthesis. This group contains a diisopropylamino ligand and a 2-cyanoethyl protecting group.
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Dimethoxytrityl (DMT) Group: The 5'-hydroxyl group is protected with a DMT group, which is removed at the beginning of each coupling cycle to allow for the addition of the next nucleotide.
Below is a diagram illustrating the chemical structure of LNA-A(Bz) amidite.
Caption: Chemical structure of LNA-A(Bz) amidite.
Physicochemical Properties
The unique structure of LNA-A(Bz) amidite imparts several desirable properties to oligonucleotides. A summary of its key quantitative properties is provided in the table below.
| Property | Value | Source |
| Chemical Formula | C48H52N7O8P | [3][5] |
| Molecular Weight | 885.94 g/mol | [3][5] |
| CAS Number | 206055-79-0 | [3][6] |
| Appearance | White to off-white powder | Generic |
| Solubility | Soluble in anhydrous acetonitrile | [2] |
| Storage Conditions | -20°C to -80°C, protect from light and moisture | [5] |
Key Performance Characteristics:
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Enhanced Thermal Stability: Oligonucleotides containing LNA modifications exhibit a significant increase in melting temperature (Tm) when hybridized to complementary DNA or RNA strands. The Tm increases by approximately 3-8 °C for each LNA monomer incorporated.[1]
-
Improved Mismatch Discrimination: The rigid conformation of the LNA backbone enhances the specificity of hybridization, allowing for better discrimination between perfectly matched and mismatched target sequences.[1][2][3]
-
Nuclease Resistance: LNA-modified oligonucleotides show increased resistance to degradation by nucleases, which is a critical property for in vivo applications.[1][7]
-
Compatibility with Standard Synthesis: LNA-A(Bz) amidite is compatible with standard automated phosphoramidite chemistry, requiring only minor modifications to the synthesis cycle.[1][2][8]
Experimental Protocols
The incorporation of LNA-A(Bz) amidite into oligonucleotides follows the standard phosphoramidite synthesis cycle. However, due to the steric hindrance of the LNA monomer, adjustments to the coupling and oxidation steps are necessary to ensure high coupling efficiency.
Automated Oligonucleotide Synthesis
The following diagram illustrates the modified workflow for a single coupling cycle using LNA-A(Bz) amidite.
Caption: Modified oligonucleotide synthesis cycle for LNA incorporation.
Detailed Methodologies:
-
Preparation of LNA-A(Bz) Amidite Solution: Dissolve the LNA-A(Bz) amidite in anhydrous acetonitrile to the standard concentration recommended by your DNA synthesizer manufacturer (e.g., 0.1 M).
-
Coupling Step: The coupling time for LNA-A(Bz) amidite should be extended compared to standard DNA phosphoramidites to ensure high coupling efficiency. A coupling time of 180 to 250 seconds is generally recommended.[2]
-
Oxidation Step: The oxidation of the newly formed phosphite triester to the more stable phosphate triester also requires a longer reaction time. An oxidation time of at least 45 seconds is recommended when using a standard iodine-based oxidizer.[2]
-
Cleavage and Deprotection: Standard cleavage and deprotection protocols using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine can be used. It is important to avoid the use of methylamine when deprotecting oligonucleotides containing 5-methyl-cytosine LNA to prevent side reactions.[2]
-
Purification: LNA-containing oligonucleotides can be purified using the same methods as for standard DNA, such as reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).[1][3]
Applications in Research and Drug Development
The unique properties of LNA-A(Bz) amidite have made it an invaluable tool in various molecular biology applications and in the development of nucleic acid-based therapeutics.
Signaling Pathways and Mechanisms of Action
LNA-modified oligonucleotides, particularly antisense oligonucleotides (ASOs), can modulate gene expression through several mechanisms. The primary pathway involves the recognition and binding of the LNA-ASO to a target mRNA molecule. This binding event can lead to the degradation of the mRNA by RNase H, an enzyme that recognizes DNA/RNA heteroduplexes, thereby preventing protein translation.[7]
Caption: RNase H-dependent mechanism of action for LNA ASOs.
Key Applications:
-
Antisense Oligonucleotides (ASOs): LNA-based ASOs are being actively investigated and developed as therapeutic agents for a variety of diseases by targeting disease-causing mRNAs.[2][3][5][7]
-
Diagnostic Probes: The high binding affinity and specificity of LNA-modified probes make them ideal for use in demanding diagnostic applications such as in situ hybridization (ISH), fluorescence in situ hybridization (FISH), and quantitative real-time PCR (qPCR) for the detection of specific DNA or RNA sequences.[2][3][7]
-
SNP Genotyping: The ability of LNA probes to discriminate between single nucleotide polymorphisms (SNPs) with high fidelity is crucial for genetic analysis and personalized medicine.[2][3]
-
MicroRNA Research: LNA-based probes and inhibitors are widely used to study the function of microRNAs and other small non-coding RNAs.[7]
References
- 1. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LNA-A(Bz) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LNA Phosphoramidites [qiagen.com]
